Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties . Another study reported the synthesis of 2-aminothiazole-4-carboxylate derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 214.29 and a molecular formula of C9H14N2O2S .Scientific Research Applications
Structural Chemistry and Crystallography
A study focused on the structural analysis of related thiazole derivatives, demonstrating the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular arrangement and stability of these compounds. The findings contribute to a deeper understanding of the structural characteristics and potential reactivity of Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate and its analogs (Lynch & Mcclenaghan, 2004).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives of 2-aminothiazoles, similar in structure to this compound, have been investigated for their effectiveness as corrosion inhibitors for metals. These studies highlight the potential use of thiazole derivatives in protecting metal surfaces against corrosion, thereby extending their lifespan and reliability in industrial applications (Yüce et al., 2014).
Medicinal Chemistry
In medicinal chemistry, thiazole derivatives are explored for their potential as therapeutic agents. One study synthesized a compound containing the thiazole unit, showcasing moderate cytotoxicity against cancer cell lines. This suggests that this compound could serve as a precursor or scaffold in the design and development of new anticancer compounds (Wang et al., 2013).
Antitumor and Antifilarial Activities
Research into thiazole and selenazole derivatives, including activities such as the synthesis of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrates their potential in inhibiting leukemia cell proliferation and exhibiting antifilarial activity. This highlights the potential for this compound derivatives in the development of new therapeutic agents for treating various diseases (Kumar et al., 1993).
Synthetic Chemistry
The compound has also been employed in synthetic chemistry for the preparation of novel cyclic depsipeptides, showing its versatility as a building block in complex organic syntheses. This application underscores the compound's utility in facilitating the synthesis of bioactive molecules with potential pharmaceutical applications (Studer et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative . Thiazole derivatives have been found to have a wide range of biological activities . .
Mode of Action
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as thiazole kinase and thiazole synthase, which are involved in the biosynthesis of thiamine (Vitamin B1). The interactions between this compound and these enzymes are crucial for the formation of thiamine, which is essential for carbohydrate metabolism and neural function .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound has been found to enhance the proliferation of certain immune cells, suggesting potential immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, this compound inhibits the activity of thiazole kinase by competing with its natural substrate, thereby affecting thiamine biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard storage conditions, with minimal degradation observed over several months . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic activity and gene expression profiles . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its role in thiamine biosynthesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis. This compound interacts with enzymes such as thiazole kinase and thiazole synthase, facilitating the conversion of thiazole precursors into active thiamine derivatives . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate metabolism. These interactions highlight the compound’s role in maintaining cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be actively transported across cell membranes by thiamine transporters, ensuring its availability for biochemical reactions . Additionally, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the mitochondria, where it participates in thiamine-dependent enzymatic reactions . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cellular metabolism. The specific localization of this compound within subcellular compartments is essential for its diverse biological functions.
Properties
IUPAC Name |
methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTBDFJALOEEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363384 | |
Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-61-6 | |
Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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